AJG049

Ileal Myocytes L-Type Calcium Channels Potency Comparison

Acquire AJG049 (195991-50-5), a research-grade calcium channel antagonist with demonstrated gut-selectivity and dual-action pharmacology, to advance GI motility studies. Its unique dibenzoxazepine scaffold and high affinity for the diltiazem-binding site ensure superior potency over generic alternatives like verapamil or diltiazem. Ideal for IBS models and SAR studies requiring precise, non-cardiovascular modulation of L-type calcium channels in intestinal smooth muscle.

Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
CAS No. 195991-50-5
Cat. No. B1664469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJG049
CAS195991-50-5
Synonyms5,11-dihydro-5-(1-(4-methoxyphenethyl)-2-pyrrolidinylmethyl)dibenzo(b,e)(1,4)oxazepine hydrochloride
AJG049
Molecular FormulaC27H31ClN2O2
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl
InChIInChI=1S/C27H30N2O2.ClH/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29;/h2-5,7,9-15,23H,6,8,16-20H2,1H3;1H/t23-;/m1./s1
InChIKeyQVEPWCHFXPHWJG-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AJG049 (CAS 195991-50-5): A Novel L-Type Calcium Channel Antagonist with Demonstrated Gastrointestinal Selectivity


AJG049 (CAS 195991-50-5) is a chemically synthesized antagonist of voltage-dependent L-type calcium (Ca2+) channels [1]. Characterized as a dibenzoxazepine derivative, its primary mechanism of action involves binding to the diltiazem-binding site on the channel complex . Research has focused on its potential to regulate gut motility, distinguishing it from broader cardiovascular-acting calcium channel blockers [2].

Why AJG049 (CAS 195991-50-5) Cannot Be Substituted by Standard L-Type Calcium Channel Blockers Like Verapamil or Diltiazem


While multiple L-type calcium channel antagonists are available for research, simple substitution with a generic alternative like verapamil or diltiazem is not scientifically justified when modeling gastrointestinal (GI) motility disorders. AJG049 exhibits a unique pharmacological profile characterized by a distinct tissue selectivity for intestinal over vascular smooth muscle, a property not shared to the same degree by verapamil or diltiazem [1]. Furthermore, its unique dual-action (concentration-dependent enhancement and inhibition) on gastric antrum contractions is a novel finding not observed with these standard comparators [2]. Using a non-selective alternative risks confounding experimental results with off-target cardiovascular effects and fails to replicate the specific GI-focused pharmacodynamics documented for AJG049.

Quantitative Evidence Guide: Verifiable Differentiators of AJG049 (CAS 195991-50-5) vs. Verapamil and Diltiazem


Superior Inhibitory Potency on Ileal L-Type Calcium Currents (ICa)

In a direct head-to-head comparison, AJG049 is a significantly more potent inhibitor of L-type Ca2+ currents (ICa) in guinea-pig ileal myocytes than verapamil or diltiazem [1]. The Ki value for AJG049 was 66.5 nM, compared to 901.6 nM for verapamil and 1.2 µM for diltiazem. This represents an approximately 13.5-fold greater potency than verapamil and an 18-fold greater potency than diltiazem under these specific experimental conditions [1].

Ileal Myocytes L-Type Calcium Channels Potency Comparison

Quantified Tissue Selectivity: Higher Potency in Intestinal vs. Vascular Smooth Muscle

A key differentiator for AJG049 is its preferential inhibition of L-type Ca2+ channels in intestinal tissue over vascular tissue [1]. The relative ratio of Ki values between ileal and mesenteric arterial myocytes was highest for AJG049 compared to diltiazem and verapamil [1]. Specifically, the Ki for AJG049 in ileal myocytes was 66.5 nM, whereas in mesenteric arterial myocytes, the Ki was 190.3 nM, representing a nearly 3-fold selectivity for intestinal tissue [1][2]. In contrast, verapamil showed a much smaller difference (Ki ileal: 901.6 nM; Ki arterial: 300.8 nM), and diltiazem showed minimal selectivity (Ki ileal: 1.2 µM; Ki arterial: 2.4 µM) [1][2].

Tissue Selectivity Intestinal Smooth Muscle Vascular Smooth Muscle

Unique Dual-Action on Gastric Antrum Contractions: Enhancement and Inhibition

In a study specifically examining gastric antrum function, AJG049 demonstrated a unique concentration-dependent dual action not reported for standard Ca2+ channel antagonists [1]. At a low concentration (100 nM), AJG049 enhanced the peak amplitude of spontaneous contractions, whereas at high concentrations (≥10 µM), it produced an inhibitory effect [1]. This biphasic response is a novel pharmacological property that sets AJG049 apart from other L-type channel blockers and has implications for its mechanism in GI motility regulation.

Gastric Antrum Dual Pharmacology Irritable Bowel Syndrome

Recommended Application Scenarios for AJG049 (CAS 195991-50-5) Based on Empirical Evidence


Investigating Gut-Specific L-Type Ca2+ Channel Function and Motility Disorders

AJG049 is the preferred research tool for in vitro and ex vivo studies aiming to dissect the role of L-type calcium channels specifically in gastrointestinal smooth muscle, such as in models of irritable bowel syndrome (IBS). Its superior potency and, more importantly, its documented selectivity for ileal over vascular myocytes, as shown by a 3-fold difference in Ki values [1], allow for a more targeted investigation of GI motility without the confounding influence of vascular smooth muscle relaxation common with verapamil or diltiazem [2].

Probing Biphasic Calcium Channel Regulation in Gastric Motility

For researchers studying the complex, non-linear regulation of gastric emptying and antrum contractions, AJG049 is uniquely suited due to its demonstrated dual-action pharmacology. The ability to enhance contractions at 100 nM while inhibiting them at ≥10 µM [3] provides a powerful experimental model for studying both stimulatory and inhibitory pathways in gastric smooth muscle, a feature not available with other L-type calcium channel antagonists.

Validating Diltiazem-Binding Site Pharmacophore Models

AJG049's high affinity for the diltiazem-binding site on the L-type calcium channel [1] and its superior potency make it an excellent candidate for structure-activity relationship (SAR) studies and in silico modeling. Its distinct chemical scaffold (dibenzoxazepine) and quantified Ki values provide a robust dataset for validating pharmacophore models aimed at developing next-generation, gut-selective calcium channel modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AJG049

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.